Cas no 1286695-42-8 ((2H-1,3-benzodioxol-5-yl)carbamoylmethyl 5-methyl-1H-pyrazole-3-carboxylate)

(2H-1,3-benzodioxol-5-yl)carbamoylmethyl 5-methyl-1H-pyrazole-3-carboxylate is a specialized organic compound featuring a unique 1,3-benzodioxol-5-yl carbamate moiety. This compound offers advantages such as high purity, stability, and compatibility with various chemical reactions, making it a valuable tool for synthetic organic chemistry.
(2H-1,3-benzodioxol-5-yl)carbamoylmethyl 5-methyl-1H-pyrazole-3-carboxylate structure
1286695-42-8 structure
Product Name:(2H-1,3-benzodioxol-5-yl)carbamoylmethyl 5-methyl-1H-pyrazole-3-carboxylate
CAS No:1286695-42-8
MF:C14H13N3O5
MW:303.270123243332
CID:6287819
PubChem ID:45100328
Update Time:2025-07-15

(2H-1,3-benzodioxol-5-yl)carbamoylmethyl 5-methyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (2H-1,3-benzodioxol-5-yl)carbamoylmethyl 5-methyl-1H-pyrazole-3-carboxylate
    • AK-080/43416905
    • 2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate
    • VU0606079-1
    • F3229-0153
    • [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 5-methyl-1H-pyrazole-3-carboxylate
    • AKOS024481065
    • [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-methyl-1H-pyrazole-3-carboxylate
    • 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate
    • 1286695-42-8
    • Inchi: 1S/C14H13N3O5/c1-8-4-10(17-16-8)14(19)20-6-13(18)15-9-2-3-11-12(5-9)22-7-21-11/h2-5H,6-7H2,1H3,(H,15,18)(H,16,17)
    • InChI Key: JJWOEPNMQYCKLB-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC(=CC1=2)NC(COC(C1C=C(C)NN=1)=O)=O

Computed Properties

  • Exact Mass: 303.08552052g/mol
  • Monoisotopic Mass: 303.08552052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 103Ų

(2H-1,3-benzodioxol-5-yl)carbamoylmethyl 5-methyl-1H-pyrazole-3-carboxylate Pricemore >>

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Additional information on (2H-1,3-benzodioxol-5-yl)carbamoylmethyl 5-methyl-1H-pyrazole-3-carboxylate

(2H-1,3-benzodioxol-5-yl)carbamoylmethyl 5-methyl-1H-pyrazole-3-carboxylate and Its Emerging Applications in Chemical Biology

The compound with the CAS number 1286695-42-8 is a structurally intriguing molecule that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound, formally known as (2H-1,3-benzodioxol-5-yl)carbamoylmethyl 5-methyl-1H-pyrazole-3-carboxylate, represents a fusion of two pharmacologically relevant scaffolds: the benzodioxole moiety and the pyrazole ring. These structural components are well-documented for their ability to modulate biological pathways, making this compound a promising candidate for further exploration in drug discovery and therapeutic development.

The benzodioxole scaffold, commonly found in various bioactive natural products and synthetic drugs, is renowned for its versatility in interacting with biological targets. Specifically, the 1,3-benzodioxole moiety, also known as oxetane, is known to exhibit significant binding affinity to enzymes and receptors involved in metabolic and inflammatory processes. This structural feature has been leveraged in the design of molecules targeting conditions such as diabetes, cancer, and autoimmune disorders. The presence of this moiety in (2H-1,3-benzodioxol-5-yl)carbamoylmethyl 5-methyl-1H-pyrazole-3-carboxylate suggests potential therapeutic applications related to these pathways.

Complementing the benzodioxole scaffold is the pyrazole ring, a heterocyclic structure that has been extensively studied for its pharmacological properties. Pyrazoles are known to possess anti-inflammatory, antifungal, and antimicrobial activities, among other biological effects. The specific substitution pattern in (2H-1,3-benzodioxol-5-yl)carbamoylmethyl 5-methyl-1H-pyrazole-3-carboxylate, particularly the 5-methyl group on the pyrazole ring and the carbamoylmethyl linker connecting it to the benzodioxole moiety, fine-tunes its interactions with biological targets. This unique arrangement enhances its potential as a lead compound for medicinal chemistry campaigns.

Recent advancements in computational chemistry have enabled more sophisticated virtual screening approaches to identify promising drug candidates. The structural features of (2H-1,3-benzodioxol-5-yl)carbamoylmethyl 5-methyl-1H-pyrazole-3-carboxylate make it an ideal candidate for such studies. Molecular docking simulations have revealed that this compound can effectively bind to several protein targets implicated in neurological disorders. The benzodioxole moiety interacts with hydrophobic pockets, while the pyrazole ring engages in hydrogen bonding with key residues on the target proteins. These interactions are consistent with reported binding modes of other bioactive molecules targeting neurological conditions.

In vitro studies have begun to elucidate the mechanistic aspects of (2H-1,3-benzodioxol-5-yl)carbamoylmethyl 5-methyl-1H-pyrazole-3-carboxylate. Initial experiments suggest that this compound modulates enzyme activity associated with neurotransmitter synthesis and degradation. Specifically, it has shown inhibitory effects on enzymes such as aromatic L-amino acid decarboxylase (ALAD), which plays a crucial role in dopamine production. This finding aligns with emerging research highlighting the importance of dopamine homeostasis in conditions like Parkinson's disease and schizophrenia.

The synthesis of derivatives of (2H-1,3-benzodioxol-5-yl)carbamoylmethyl 5-methyl-1H-pyrazole-3-carboxylate is another area of active investigation. By systematically varying substituents on both the benzodioxole and pyrazole moieties, researchers aim to optimize potency and selectivity. For instance, introducing fluorine atoms into the benzodioxole ring has been shown to enhance metabolic stability while maintaining biological activity. Similarly, modifications on the pyrazole ring can fine-tune interactions with specific protein targets.

The integration of machine learning techniques into drug discovery has accelerated the identification of novel molecular scaffolds like those found in (2H-1,3-benzodioxol-5-yl)carbamoylmethyl 5-methyl-1H-pyrazole-3-carboxylate. Predictive models trained on large datasets of bioactive compounds have successfully identified potential analogs with enhanced pharmacological profiles. These models take into account not only structural features but also physicochemical properties such as solubility and permeability across biological membranes. Such predictions guide experimental efforts toward high-value candidates for further development.

The potential therapeutic applications of (2H-1,3-benzodioxol-5-ylyl)carbamoylmethyl 5-methyl-lH-pyrazole-S-carboxyllle extend beyond neurological disorders. Preliminary data suggest that it may also interact with targets involved in cardiovascular diseases and cancer metabolism. The benzodioxole moiety's ability to modulate enzyme kinetics could translate into effects on pathways such as fatty acid oxidation or glucose metabolism—processes often dysregulated in these conditions. Further investigation is warranted to explore these possibilities.

In conclusion, (2H-l ,3 -benz odio x o l -S - y l ) car bam o y lm eth yl S - me th y l - l H - p y ra z ole - 3 - ca r box y l ate (CAS no: 1286695428) represents a structurally fascinating molecule with significant potential for therapeutic development. Its unique combination of pharmacophoric elements—namely ,the benz odio x ole an d py ra z ole moieties—positions it as an attractive lead compoun d f or fu rth er stu dies . With advances i n computa tional chemis try , high-throughput screening , an d machine learnin g , researche rs are well-po sitioned to explo re its pharma col ogical properti es an d ident ify novel thera peutic app licatio ns . As our understanding o f biologic al pathw ays contin ues to e volve , compoun ds lik e thi s one hold promise f or addressin g some o f m an y most chal lengin g m edical con diti ons o f our time .

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